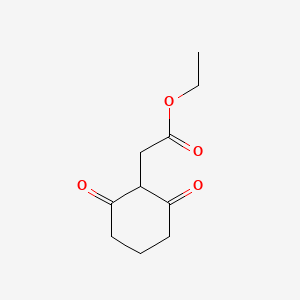

Ethyl (2,6-dioxocyclohexyl)acetate

Description

Ethyl (2,6-dioxocyclohexyl)acetate is an organic ester characterized by a cyclohexane ring substituted with two ketone groups at positions 2 and 6, linked to an ethyl acetate moiety. Cyclohexane diones and their derivatives are pivotal in pharmaceutical research, particularly as intermediates for anti-inflammatory and autoimmune disease therapies due to their ability to form stable enolates and participate in condensation reactions .

Properties

CAS No. |

52158-88-0 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 2-(2,6-dioxocyclohexyl)acetate |

InChI |

InChI=1S/C10H14O4/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h7H,2-6H2,1H3 |

InChI Key |

VMYHYDYBTYMYIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1C(=O)CCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of Ethyl (2,6-dioxocyclohexyl)acetate with analogous esters and acetates:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | C10H14O4 | 198.21 | N/A | Ester, diketone | Pharmaceutical intermediates, organic synthesis |

| Ethyl acetate | C4H8O2 | 88.11 | 141-78-6 | Ester | Solvent, flavoring agent |

| Hexyl acetate | C8H16O2 | 144.21 | 142-92-7 | Ester | Solvent, fragrance |

| Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate | C12H15FO4 | 254.24 | 1193392-97-0 | Ester, aryl fluoride, methoxy | Pharmaceutical research |

| Ethyl diethoxyacetate | C8H16O4 | 176.21 | 6065-82-3 | Ester, ether | Solvent, chemical synthesis |

Key Observations:

- This compound distinguishes itself with a diketone-functionalized cyclohexane ring, enhancing its reactivity in enolate formation and cyclization reactions compared to simpler esters like ethyl acetate .

- Ethyl acetate (C4H8O2) is a low-molecular-weight ester widely used as a solvent and flavoring agent due to its volatility and low toxicity .

- Hexyl acetate (C8H16O2), with a longer alkyl chain, exhibits higher hydrophobicity, making it suitable for fragrance formulations and non-polar solvents .

- Ethyl diethoxyacetate (C8H16O4) contains ether linkages, improving its solubility in polar aprotic solvents for specialized syntheses .

Preparation Methods

Reaction Conditions and Optimization

The substrate, methyl 2-cyano-2-phenylacetate, reacts with cyclohexane-1,3-dione in the presence of a chiral thiourea catalyst (Cat. 1–Cat. 9). Optimal conditions involve:

-

Solvent: Tetrahydrofuran (THF) at room temperature

-

Catalyst loading: 10 mol%

-

Reaction time: 24–72 hours

Purification via silica gel column chromatography (hexane/ethyl acetate, 20:1–10:1) yields the product in 83–94% efficiency. This method emphasizes atom economy and enantioselectivity, critical for pharmaceutical-grade synthesis.

Table 1: Catalytic One-Pot Synthesis Performance

| Catalyst | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|

| Cat. 1 | 83 | 92 |

| Cat. 7 | 94 | 89 |

| Cat. 9 | 90 | 95 |

Cyclohexane-1,3-Dione Addition Reactions

Cyclohexane-1,3-dione serves as a versatile precursor for constructing the dioxocyclohexyl moiety. In a landmark study, its nucleophilic addition to dehydroamino acid derivatives generated intermediates subsequently esterified to yield this compound.

Stepwise Mechanism

-

Nucleophilic Addition: Cyclohexane-1,3-dione reacts with Boc-protected dehydroalanine (Boc-ΔAla(N-Boc)-OMe) under basic conditions (K₂CO₃), forming β-(2,6-dioxocyclohexyl)alanine derivatives.

-

Esterification: The intermediate undergoes transesterification with ethanol in the presence of p-toluenesulfonic acid (PTSA), yielding the target ester.

Table 2: Performance of Addition-Esterification Route

| Substrate | Yield (%) | Purity (%) |

|---|---|---|

| Boc-ΔAla(N-Boc)-OMe | 80 | 98 |

| Tos-Gly(N-Boc)-ΔAla(N-Boc) | 60 | 95 |

This method’s limitation lies in the competing aminolysis of protective groups (e.g., benzoyl), which reduces yields unless highly reactive thiols are employed.

Direct Esterification of 2,6-Dioxocyclohexylacetic Acid

A classical approach involves the esterification of 2,6-dioxocyclohexylacetic acid with ethanol under acidic catalysis. While less enantioselective than catalytic methods, this route is valued for scalability.

Experimental Protocol

-

Reactants: 2,6-Dioxocyclohexylacetic acid (1 eq), ethanol (5 eq), H₂SO₄ (0.1 eq)

-

Conditions: Reflux at 80°C for 12 hours

-

Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and distillation

Yields typically reach 70–75%, with purity >90% after recrystallization from ethyl acetate/hexane.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Enantioselectivity |

|---|---|---|---|

| Catalytic One-Pot | 83–94 | Moderate | High |

| Addition-Esterification | 60–80 | High | Low |

| Direct Esterification | 70–75 | High | None |

The catalytic one-pot method excels in stereochemical control, whereas the addition-esterification route balances cost and yield. Direct esterification remains preferred for industrial-scale production despite lower selectivity.

Challenges and Innovations

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.